12-(3,4-dihydroxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
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Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
Name: 12-(3,4-dihydroxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Empirical Formula: CHNO
Molecular Weight: Approximately 358.39 g/mol
- It contains a phenanthroline core with additional functional groups.
- Phenanthrolines are known for their diverse applications in coordination chemistry, catalysis, and biological studies.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can explore related compounds.
- Researchers often synthesize phenanthrolines through cyclization reactions or by modifying existing structures.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
Reactivity: Phenanthrolines can undergo various reactions, including
Common Reagents and Conditions:
Major Products: Arylated derivatives or modified phenanthrolines.
Scientific Research Applications
Chemistry: Used as ligands in coordination chemistry and catalysis.
Biology: Investigated for potential biological activities (e.g., metal complexes as anticancer agents).
Medicine: Possible applications in drug design due to their structural diversity.
Industry: Ligands for industrial catalysts or sensors.
Mechanism of Action
- The exact mechanism for this specific compound may not be well-documented.
- Generally, phenanthrolines interact with metal ions, affecting redox processes or binding to active sites.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The compound combines specific functional groups, making it distinct.
Remember that while specific details about your compound are limited, exploring related compounds can provide valuable insights
Properties
Molecular Formula |
C23H20N2O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
12-(3,4-dihydroxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C23H20N2O3/c1-12-5-7-14-15(24-12)8-9-17-22(14)21(13-6-10-18(26)20(28)11-13)23-16(25-17)3-2-4-19(23)27/h5-11,21,25-26,28H,2-4H2,1H3 |
InChI Key |
ZREQECYWWGBHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=CC(=C(C=C5)O)O)C(=O)CCC4 |
Origin of Product |
United States |
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